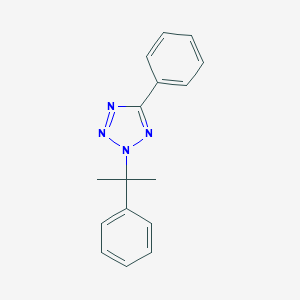

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

Descripción general

Descripción

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is an organic compound belonging to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a 2-phenylpropan-2-yl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of phenylacetonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of tetrazoles, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

Substitution: The phenyl and 2-phenylpropan-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted tetrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Drug Development

5-Phenyl-2H-tetrazole derivatives are increasingly recognized for their potential as pharmaceutical agents. Research indicates that modifications to the tetrazole structure can enhance biological activity and specificity. For instance, tetrazole derivatives have been explored as potent antagonists for free fatty acid receptor 2 (FFA2), with studies showing improved potency compared to traditional compounds . The introduction of tetrazole groups into drug candidates often results in favorable pharmacokinetic properties while maintaining low toxicity.

Anti-inflammatory and Anti-cancer Agents

The compound has been utilized in the design of novel anti-inflammatory and anti-cancer agents. Its structural features allow it to interact effectively with biological targets involved in inflammatory pathways and cancer cell proliferation . The synthesis of specific derivatives has shown promising results in preclinical models, indicating that these compounds could lead to new therapeutic options.

Case Studies

A notable case study involved the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, which was evaluated for its analgesic properties. This derivative exhibited a high probability of activity as an analgesic and showed potential as a phospholipase D inhibitor . The compound was synthesized with an impressive yield and characterized using advanced spectroscopic techniques, confirming its efficacy for further biological testing.

Efficacy and Safety Profiles

The efficacy of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole derivatives has been evaluated through various pharmacological assays. For instance, the compound's ability to inhibit specific receptor activities has been quantified, revealing IC50 values in the low nanomolar range—indicating strong potency . Additionally, safety assessments have shown that these compounds possess favorable profiles with low toxicity levels, making them suitable candidates for further development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Used in designing anti-inflammatory and anti-cancer agents |

| Biological Activity | Exhibits multitarget activity; effective against various receptor sites |

| Case Studies | Demonstrated efficacy as an analgesic; synthesized with high yield |

| Pharmacological Insights | Low toxicity; potent antagonist properties |

| Future Directions | Structural optimization for enhanced therapeutic effects |

Mecanismo De Acción

The mechanism of action of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles can mimic the structure and function of carboxylic acids, interacting with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-1H-tetrazole: Lacks the 2-phenylpropan-2-yl group, making it less sterically hindered.

5-Methyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: Contains a methyl group instead of a phenyl group, altering its electronic properties.

Uniqueness

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is unique due to the presence of both a phenyl group and a 2-phenylpropan-2-yl group, which can influence its steric and electronic properties. These structural features can affect its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Actividad Biológica

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, including data from various studies and case reports.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 258.33 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of phenylpropan derivatives with hydrazine derivatives under acidic conditions to form the tetrazole ring. Various methods have been reported, including microwave-assisted synthesis and conventional heating methods, yielding good to excellent yields.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Analgesic Properties

The compound has also been evaluated for analgesic effects. In animal models, it exhibited significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways.

Case Study: Analgesic Efficacy

A study involving rats subjected to formalin-induced pain showed that administration of this compound resulted in a marked reduction in pain scores compared to controls, suggesting its potential as an analgesic agent.

Neuroprotective Effects

Emerging research indicates that tetrazoles may possess neuroprotective properties. In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, this compound demonstrated protective effects on neuronal cells, likely through antioxidant mechanisms.

The biological activity of tetrazoles is often attributed to their ability to interact with various biological targets:

- Receptor Modulation: Tetrazoles can act as antagonists or agonists at certain receptor sites, influencing neurotransmitter systems.

- Enzyme Inhibition: The inhibition of enzymes such as COX and phospholipase A has been noted, which contributes to their anti-inflammatory and analgesic effects.

- Antioxidant Activity: Many tetrazoles exhibit free radical scavenging properties, which may protect cells from oxidative damage.

Future Directions

Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Future research should focus on:

- In Vivo Studies: Comprehensive in vivo studies to validate the efficacy and safety profile.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.

- Structure–Activity Relationship (SAR): Exploring modifications of the tetrazole structure to enhance potency and selectivity for specific biological targets.

Propiedades

IUPAC Name |

5-phenyl-2-(2-phenylpropan-2-yl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWNVNYVNZBWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361663 | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165670-57-5 | |

| Record name | 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165670-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165670575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Tetrazole, 2-(1-methyl-1-phenylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.